1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione
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Overview
Description
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-diketones It is characterized by the presence of two 2,4-dimethylphenyl groups attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 2,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated, nitrated, or sulfonated derivatives[][5].
Scientific Research Applications
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its diketone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways. Additionally, its aromatic rings can engage in π-π interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
- 1,2-Bis(4-dimethoxyphenyl)ethane-1,2-dione
- 1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione
- 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-dione
Comparison: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity patterns .
Properties
CAS No. |
4746-84-3 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,2-bis(2,4-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-5-7-15(13(3)9-11)17(19)18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
ZKERBBAYDZRNID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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